8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-
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Overview
Description
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of bromine atoms and the bicyclic framework contribute to its reactivity and potential utility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[321]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- exerts its effects involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds with nucleophiles in biological systems, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one: Lacks the bromine atoms, making it less reactive.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: Similar structure but different functional groups.
Bicyclo[3.2.1]octa-3,6-dien-2-one: Similar bicyclic framework but lacks oxygen and bromine atoms.
Uniqueness
8-Oxabicyclo[321]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)- is unique due to the presence of both bromine atoms and the oxygen-containing bicyclic structure
Properties
CAS No. |
777864-90-1 |
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Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
(1S,5R)-3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H/t3-,4+/m1/s1 |
InChI Key |
FXCVHFUGYLOYFW-DMTCNVIQSA-N |
Isomeric SMILES |
C1=C[C@H]2C(=O)C(=C([C@@H]1O2)Br)Br |
Canonical SMILES |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
Origin of Product |
United States |
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